Di-tert-butyl iminodiacetate
Overview
Description
Di-tert-butyl iminodiacetate is a white solid that is soluble in organic solvents. It is used as a reagent for the preparation of primary amines from alkyl halides .
Synthesis Analysis
The synthesis of iminodiacetic acid involves the reaction of di-tert-butyl malonate with hydrazine hydrate. Liquid chromatography is used for qualitative analysis .Molecular Structure Analysis
The molecular formula of Di-tert-butyl iminodiacetate is C12H23NO4, with a molecular weight of 245.32 g/mol. It has a secondary amine structure .Chemical Reactions Analysis
Di-tert-butyl iminodiacetate is used in the synthesis of multi-carboxylic acid-containing carbocyanine dyes, monosubstituted difunctionalized polyhedral oligomeric silsesquioxanes (POSS) monomers, and other derivatives .Scientific Research Applications
Chelation and Metal Ion Removal
Di-tert-butyl iminodiacetate, as part of certain imidazolium salts, has been utilized in removing metal ions from aqueous solutions. This application is significant in water treatment and environmental remediation. These salts form metal chelates with various metal ions like Cu(II), Ni(II), and Co(II), demonstrating the potential for efficient metal removal from contaminated water sources (Harjani et al., 2008).
Antifungal Properties
While not directly related to di-tert-butyl iminodiacetate, compounds with similar structures have shown significant biological activities. For instance, Schiff bases containing similar components exhibit a range of biological activities, including antifungal properties. This indicates the potential of di-tert-butyl iminodiacetate derivatives in medicinal research and development of antifungal agents (Carreño et al., 2015).
Polymerization Initiator
Di-tert-butyl derivatives have been used as initiators in polymerization processes. For example, di-tert-butyl peroxide, related to di-tert-butyl iminodiacetate, has been employed to initiate the polymerization of styrene, suggesting that di-tert-butyl iminodiacetate could potentially play a role in polymer chemistry (Allen & Bevington, 1961).
Protein and Peptide Modification
Compounds with tert-butyl groups, such as di-tert-butyl iminodiacetate, might be used in modifying amino groups in proteins and peptides. This application is crucial in biochemistry and molecular biology for studying protein structures and functions (Matsushima et al., 1972).
Synthesis of Benzoxazole Derivatives
Electrochemical methods involving compounds like di-tert-butyl iminodiacetate have been explored for synthesizing benzoxazole derivatives. This suggests its potential application in organic synthesis and drug development (Salehzadeh et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)16-9(14)7-13-8-10(15)17-12(4,5)6/h13H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXMBXPLRFTROI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402803 | |
Record name | Di-tert-butyl iminodiacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl iminodiacetate | |
CAS RN |
85916-13-8 | |
Record name | Di-tert-butyl iminodiacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DI-T-BUTYL IMINODIACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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